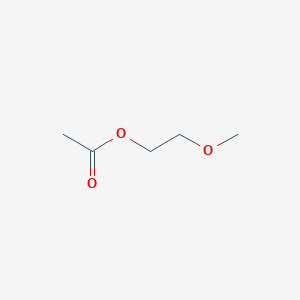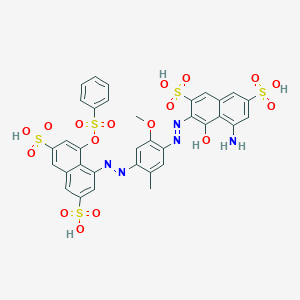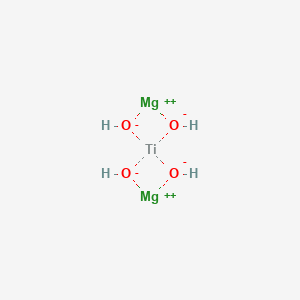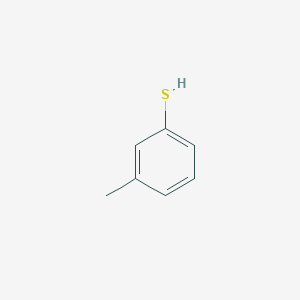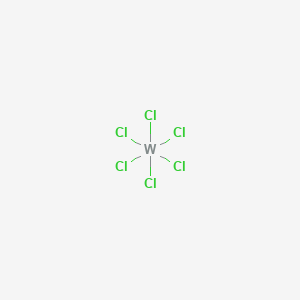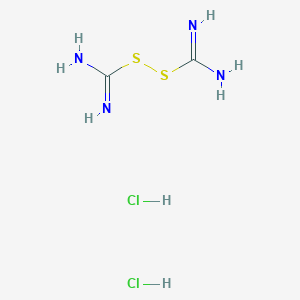
Disulfure de formamidine dihydrochlorure
Vue d'ensemble
Description
Formamidine disulfide dihydrochloride, also known as FDS, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline powder that is soluble in water and alcohol. FDS is a relatively new compound and has been used in a variety of research experiments since its discovery in the early 2000s. FDS is a valuable tool for research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Cellules solaires pérovskites
Le disulfure de formamidine dihydrochlorure (FASCl) est utilisé dans le développement de cellules solaires pérovskites . L'ion FAS 2+ dans FASCl agit comme un oxydant fort ou un piège d'électrons . Lorsque l'ion FAS 2+ se substitue à l'ion FA +, il provoque la perte des électrons fortement localisés par la lacune d'iode et élimine les pièges profonds . Cette manipulation des défauts intrinsèques est cruciale pour réaliser des cellules solaires à haut rendement .
Intermédiaire en agriculture
Le FASCl est utilisé comme intermédiaire en agriculture . Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les sources.
Intermédiaire de colorant
Le FASCl est également utilisé comme intermédiaire de colorant . Cela suggère qu'il joue un rôle dans la production de colorants, bien que les processus et les applications exacts ne soient pas spécifiés dans les sources.
Mécanisme D'action
Target of Action
Formamidine disulfide dihydrochloride (FASCl) primarily targets intrinsic defects in perovskite-based solar cells, specifically the iodine vacancies . These vacancies are known to induce strong electron localization, becoming deep traps and recombination centers upon photoexcitation .
Mode of Action
FASCl operates as a strong oxidant or electron scavenger . The FAS 2+ ion in FASCl substitutes for the FA+ ion, causing the iodine vacancy to lose the strongly localized electrons and removes the deep traps . This action effectively manipulates the intrinsic defects, which is a critical issue for realizing highly efficient solar cells .
Biochemical Pathways
The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor . This process effectively stabilizes the black α-phase FAPbI3 and retards the crystallization rate, leading to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Result of Action
The result of FASCl’s action is a remarkable increase in the power conversion efficiency (PCE) of solar cells . The optimal unit device exhibits a PCE of 23.11%, a stabilized power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4% . Moreover, the perovskite solar modules (PSMs) achieve PCE values of 20.75% and 17.44% for the active areas of 23.27 and 59.33 cm2, respectively .
Action Environment
The action of FASCl is influenced by environmental factors. Without encapsulation, the device retains approximately 92.5% and 91.7% of its initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively . This suggests that FASCl’s action, efficacy, and stability are significantly influenced by temperature and humidity conditions.
Safety and Hazards
Orientations Futures
Formamidine disulfide dihydrochloride has been used as a strong oxidant or electron scavenger in the development of perovskite solar cell modules . The substitution of the FAS 2+ ion for the FA + ion has led to perovskite solar cell modules with remarkable performance values . This suggests potential future applications in the field of renewable energy .
Analyse Biochimique
Biochemical Properties
Formamidine disulfide dihydrochloride plays a significant role in biochemical reactions. It is used as a strong oxidant or electron scavenger . The FAS 2+ ion in Formamidine disulfide dihydrochloride can substitute for the FA + ion, causing the iodine vacancy to lose the strongly localized electrons and remove the deep traps . This property makes it a critical component in the manipulation of intrinsic defects, particularly in the field of solar cell technology .
Cellular Effects
The cellular effects of Formamidine disulfide dihydrochloride are primarily observed in its application in perovskite solar cells. The incorporation of Formamidine disulfide dihydrochloride induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilize the black α-phase FAPbI3 and retard the crystallization rate . This leads to compact full-coverage perovskite layers with high crystallinity and a large grain size .
Molecular Mechanism
At the molecular level, Formamidine disulfide dihydrochloride exerts its effects through its strong oxidant properties. The FAS 2+ ion in Formamidine disulfide dihydrochloride acts as an electron scavenger, substituting for the FA + ion and causing the iodine vacancy to lose the strongly localized electrons . This process removes the deep traps, thereby manipulating intrinsic defects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamidine disulfide dihydrochloride have been observed over time. For instance, in the context of perovskite solar cells, devices incorporating Formamidine disulfide dihydrochloride retain approximately 92.5% and 91.7% of their initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Formamidine disulfide dihydrochloride involves the reaction of formamidine disulfide with hydrochloric acid in a solvent.", "Starting Materials": [ "Formamidine disulfide", "Hydrochloric acid", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve formamidine disulfide in the solvent", "Add hydrochloric acid to the solution", "Stir the mixture at room temperature for several hours", "Filter the precipitate and wash with solvent", "Dry the product under vacuum to obtain Formamidine disulfide dihydrochloride" ] } | |
| 14807-75-1 | |
Formule moléculaire |
C2H8Cl2N4S2 |
Poids moléculaire |
223.2 g/mol |
Nom IUPAC |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
Clé InChI |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl |
SMILES canonique |
C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |
| 14807-75-1 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
3256-06-2 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the decomposition behavior of formamidine disulfide dihydrochloride in aqueous solutions?
A1: Formamidine disulfide dihydrochloride ((NH2)2CSSC(NH2)22+ 2Cl–) decomposes in aqueous solutions, and this process is influenced by pH. The decomposition is general base catalyzed, meaning its rate increases with increasing pH. []
Q2: What are the intermediate products formed during the reaction of thiourea with hydrogen peroxide under different pH conditions?
A2: 13C NMR studies have revealed that the reaction pathway of thiourea with hydrogen peroxide varies depending on the pH:
- Acidic/Neutral pH (4.0-7.0): Thiourea dioxide forms as an intermediate, which further hydrolyzes to produce sulfonate anion and urea. []
- Highly Acidic pH (<1): The reaction primarily yields formamidine disulfide dihydrochloride, which then decomposes at pH values above 1. []
Q3: How does formamidine disulfide dihydrochloride modification impact the performance of ZnO electron transport layers in perovskite solar cells?
A3: Modifying ZnO electron transport layers (ETLs) with formamidine disulfide dihydrochloride (FADD) leads to a significant reduction in charge recombination at the interface between the perovskite and the ETL. This is attributed to the efficient passivation of defects facilitated by FADD. Consequently, perovskite solar cells incorporating the FADD-modified ZnO ETLs exhibit enhanced efficiency and improved long-term thermal stability. []
Q4: How does formamidine disulfide dihydrochloride affect the mechanical properties of ZnO electron transport layers in flexible perovskite solar cells?
A4: Incorporation of formamidine disulfide dihydrochloride (FADD) into ZnO ETLs influences their mechanical properties, effectively regulating the Young's modulus (or Derjaguin-Muller-Toporov (DMT) modulus) of the ZnO layer. This regulation helps dissipate stress concentrations at the interface between the perovskite and the ETL, effectively mitigating crack formation and enhancing the mechanical stability of the solar cells, particularly under bending stress. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



